molecular formula C11H9ClN2 B3121610 3-Pyridinamine, 4-(2-chlorophenyl)- CAS No. 290297-28-8

3-Pyridinamine, 4-(2-chlorophenyl)-

Cat. No. B3121610
M. Wt: 204.65 g/mol
InChI Key: NVTQBRVTILGOCR-UHFFFAOYSA-N
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Description

3-Pyridinamine, 4-(2-chlorophenyl)- (3-P4CP) is an organic compound that has been studied extensively in recent years for its potential applications in scientific research. It is a heterocyclic amine, consisting of a pyridine ring with a chloro-substituted phenyl group attached. 3-P4CP is known to possess a wide range of biochemical and physiological effects, and its synthesis method is well-documented.

Scientific Research Applications

  • Antimicrobial Activity and Molecular Docking Studies :

    • A study by Sivakumar et al. (2021) investigated a molecule closely related to 3-Pyridinamine, 4-(2-chlorophenyl)-, for its antimicrobial properties. The compound demonstrated both antibacterial and antifungal effects, as well as insights into the molecular structure and vibrational modes.
  • Electronic and Non-Linear Optical Properties :

    • Research by Shkir et al. (2018) explored a chalcone derivative similar to 3-Pyridinamine, 4-(2-chlorophenyl)-, focusing on its significant electro-optic properties. The study found potential applications in nonlinear optics, suggesting superior properties for optoelectronic device fabrications.
  • Synthesis and Characterization of Derivatives :

    • A study by Menezes et al. (2014) synthesized a new organic nonlinear optical material closely related to the compound . The research provided insights into the synthesis, crystal growth, and characterization of these materials, emphasizing their potential in nonlinear optical (NLO) device applications.
  • Anticancer and Antimicrobial Agents :

    • Katariya et al. (2021) conducted a study on compounds incorporating elements of 3-Pyridinamine, 4-(2-chlorophenyl)-, analyzing their anticancer and antimicrobial activities. The compounds were effective against various cancer cell lines and pathogenic strains, suggesting their potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
  • Corrosion Inhibition :

    • A study by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives, related to 3-Pyridinamine, 4-(2-chlorophenyl)-, as inhibitors against mild steel corrosion. The compounds showed high effectiveness, indicating potential applications in corrosion protection.

properties

IUPAC Name

4-(2-chlorophenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-5-6-14-7-11(9)13/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQBRVTILGOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)pyridin-3-amine

Synthesis routes and methods I

Procedure details

A suspension of 22.2 g (77 mmol) N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide in 730 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 130 ml portions diethyl ether and 500 ml ethyl acetate were added. The aqueous phase was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The organic phase was separated and the product was extracted with three 200 ml portions of ethyl acetate. The combined organic layers were dried (magnesium sulfate) and evaporated to give 14.9 g (95%) of the title compound as white crystals.
Name
N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

An ice-cold solution of [4-(2-chloro-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester (1.08 g, 3.54 mmol) in CH2Cl2 (11 mL) was treated with TFA (4.04 g, 2.73 mL) and stirred at room temperature for 3.5 hours. The volatiles were removed at a rotary evaporator and the residue taken up in CH2Cl2 and saturated aqueous NaHCO3 solution and the layers were separated. The aqueous layer was extracted twice with CH2Cl2 and the organic layers were washed with brine, dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 10 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Colorless solid (0.658 g, 90%). MS (ESI): m/z=205.05 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-(2-chloro-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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